molecular formula C16H26O6 B15342153 2,3-O-Camphanylidene-D-myo-inositol

2,3-O-Camphanylidene-D-myo-inositol

Cat. No.: B15342153
M. Wt: 314.37 g/mol
InChI Key: JFBOCCBCWBEKLU-XWRLMLFDSA-N
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Description

2,3-O-Camphanylidene-D-myo-inositol is a chemical compound with the molecular formula C16H26O6 and a molecular weight of 314.37 g/mol . It is a derivative of D-myo-inositol, a naturally occurring compound that plays a crucial role in various biological processes. The compound is characterized by the presence of camphanyl groups attached to the inositol ring, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of camphanyl chloride in the presence of a base such as pyridine to achieve the desired substitution . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates.

Industrial Production Methods

Industrial production of 2,3-O-Camphanylidene-D-myo-inositol follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality. The final product is typically purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

2,3-O-Camphanylidene-D-myo-inositol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups .

Scientific Research Applications

2,3-O-Camphanylidene-D-myo-inositol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,3-O-Camphanylidene-D-myo-inositol involves its interaction with specific molecular targets and pathways. The compound is known to modulate inositol signaling pathways, which play a crucial role in various cellular processes such as cell growth, differentiation, and apoptosis. The camphanyl groups enhance the compound’s stability and bioavailability, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

  • 1,2,3,4,5,6-Hexakis-O-(camphanyl)-D-myo-inositol
  • 2,3,4,5,6-Pentakis-O-(camphanyl)-D-myo-inositol
  • 1,2,3,4,5-Pentakis-O-(camphanyl)-D-myo-inositol

Uniqueness

2,3-O-Camphanylidene-D-myo-inositol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other camphanyl derivatives of inositol, it offers a balance between stability and reactivity, making it suitable for a wide range of applications .

Properties

Molecular Formula

C16H26O6

Molecular Weight

314.37 g/mol

IUPAC Name

(1S,2R,3S,4S,5R,8R)-1',7',7'-trimethylspiro[6-oxabicyclo[3.2.1]octane-7,2'-bicyclo[2.2.1]heptane]-1,2,3,4,8-pentol

InChI

InChI=1S/C16H26O6/c1-13(2)7-4-5-14(13,3)15(6-7)16(21)11(19)9(18)8(17)10(22-15)12(16)20/h7-12,17-21H,4-6H2,1-3H3/t7?,8-,9-,10+,11+,12+,14?,15?,16-/m0/s1

InChI Key

JFBOCCBCWBEKLU-XWRLMLFDSA-N

Isomeric SMILES

CC1(C2CCC1(C3(C2)[C@@]4([C@@H]([C@H]([C@@H]([C@H]([C@H]4O)O3)O)O)O)O)C)C

Canonical SMILES

CC1(C2CCC1(C3(C2)C4(C(C(C(C(C4O)O3)O)O)O)O)C)C

Origin of Product

United States

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